molecular formula C11H14BrNO4S B7810514 2-(4-bromobenzenesulfonamido)-3-methylbutanoic acid

2-(4-bromobenzenesulfonamido)-3-methylbutanoic acid

Cat. No.: B7810514
M. Wt: 336.20 g/mol
InChI Key: OWOVDTSLIWUYRA-JTQLQIEISA-N
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Description

2-(4-Bromobenzenesulfonamido)-3-methylbutanoic acid is a sulfonamide derivative characterized by a 4-bromophenyl group attached to a sulfonamide moiety, which is further linked to a branched 3-methylbutanoic acid chain. Its structure combines a bulky bromo-substituted aromatic ring with a chiral center at the sulfonamido group, influencing its stereochemical properties and biological activity .

The methyl branch in the butanoic acid chain may contribute to lipophilicity, affecting solubility and membrane permeability .

Properties

IUPAC Name

(2S)-2-[(4-bromophenyl)sulfonylamino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-5-3-8(12)4-6-9/h3-7,10,13H,1-2H3,(H,14,15)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOVDTSLIWUYRA-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Valine

L-Valine is converted to its tert-butyl ester via acid-catalyzed esterification. Using tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a catalytic amount of 4-dimethylaminopyridine (DMAP) yields (S)-tert-butyl 2-amino-3-methylbutanoate, preserving the stereochemical integrity of the α-carbon.

Sulfonylation Reaction

The tert-butyl ester reacts with 4-bromobenzenesulfonyl chloride in anhydrous DCM, mediated by N,N-diisopropylethylamine (DIEA) to neutralize HCl byproducts. The reaction proceeds at 0°C to room temperature over 4–6 hours, achieving high conversion rates.

Representative Procedure

  • Dissolve (S)-tert-butyl 2-amino-3-methylbutanoate (1.0 equiv) in DCM.

  • Add DIEA (2.5 equiv) and 4-bromobenzenesulfonyl chloride (1.1 equiv) dropwise at 0°C.

  • Stir until completion (TLC monitoring), then wash with 1M HCl and brine.

  • Purify via silica gel chromatography (hexane/ethyl acetate) to isolate the sulfonamide ester.

Deprotection of the tert-Butyl Ester

The final step involves cleaving the tert-butyl group to unmask the carboxylic acid functionality. Trifluoroacetic acid (TFA) in DCM (1:1 v/v) efficiently removes the protecting group under mild conditions.

Acidic Hydrolysis

A solution of the sulfonamide ester in TFA/DCM is stirred at room temperature for 4 hours. Evaporation under reduced pressure yields the crude product, which is recrystallized from heptane to afford pure 2-(4-bromobenzenesulfonamido)-3-methylbutanoic acid as a white solid.

Optimization Insights

  • Solvent System : TFA/DCM ensures rapid deprotection without racemization.

  • Temperature : Room temperature prevents degradation of the acid-sensitive sulfonamide.

Stereochemical Considerations

The (S)-configuration at the α-carbon is retained throughout the synthesis, as evidenced by the use of L-valine derivatives. Chiral HPLC or optical rotation analysis confirms enantiomeric purity, critical for pharmacological applications.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Key peaks include the sulfonamide NH (δ 8.2–8.5 ppm), aromatic protons (δ 7.6–7.9 ppm), and the valine side chain (δ 1.0–2.5 ppm).

  • MS (ESI+) : Molecular ion [M+H]⁺ at m/z 349.9 (calculated for C₁₁H₁₃BrNO₄S).

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention times consistent with sulfonamide analogs.

Comparative Analysis of Methodologies

ParameterMethod A (tert-Butyl Ester)Method B (Methyl Ester)
Protecting Group tert-ButylMethyl
Deprotection TFA/DCMNaOH/MeOH
Yield 85–90%70–75%
Purity >98%90–95%

Method A surpasses Method B in yield and purity, attributed to the stability of the tert-butyl group under sulfonylation conditions.

Challenges and Mitigation Strategies

Sulfonyl Chloride Hydrolysis

Exposure to moisture leads to premature hydrolysis of 4-bromobenzenesulfonyl chloride. Rigorous drying of solvents and reagents under nitrogen atmosphere mitigates this issue.

Racemization

Despite the mild conditions, trace racemization at the α-carbon may occur during sulfonylation. Employing low temperatures (0°C) and shorter reaction times minimizes epimerization .

Chemical Reactions Analysis

2-(4-bromobenzenesulfonamido)-3-methylbutanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields .

Scientific Research Applications

Antitumor Applications

The compound has been investigated for its role as an antitumor agent. Research indicates that it can enhance the efficacy of other antitumor agents, particularly through its action as an inhibitor of ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis in cancer cells.

Case Study

In a study involving mouse leukemia models, the combination of 2-(4-bromobenzenesulfonamido)-3-methylbutanoic acid with etoposide or cisplatin demonstrated a marked increase in life expectancy compared to control groups receiving single-agent therapies .

Antimicrobial Properties

The antimicrobial activity of this compound has also been a subject of research. Its sulfonamide structure contributes to its effectiveness against various bacterial strains.

Antibacterial Activity

  • Spectrum of Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have indicated that it possesses a minimum inhibitory concentration (MIC) comparable to standard antibiotics like streptomycin .
  • Mechanism : The antimicrobial action is believed to be due to its ability to interfere with bacterial folate synthesis pathways, similar to other sulfonamide antibiotics.

Data Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL
Streptococcus pneumoniae8 µg/mL

Future Research Directions

Given its promising applications, further research is warranted to explore:

  • Structural Modifications : Investigating analogs of this compound could lead to compounds with enhanced potency or reduced side effects.
  • Clinical Trials : Conducting clinical trials to assess the efficacy and safety of this compound in human subjects will be crucial for its potential therapeutic use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 2-(4-bromobenzenesulfonamido)-3-methylbutanoic acid with structurally related sulfonamide and carboxylic acid derivatives:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 4-Br-C₆H₄-SO₂- C₁₁H₁₄BrNO₄S 344.21 Enhanced electron withdrawal; potential enzyme inhibition
2-(4-Acetamidobenzenesulfonamido)-3-methylbutanoic acid 4-AcNH-C₆H₄-SO₂- C₁₃H₁₈N₂O₅S 326.36 Improved hydrogen bonding; crystallographic studies
(2S)-3-Methyl-2-(4-methylbenzenesulfonamido)butanoic acid 4-CH₃-C₆H₄-SO₂- C₁₂H₁₇NO₄S 271.34 Lower steric hindrance; chiral resolution studies
2-[(2-Formamido-4-methylsulfanylbutanoyl)amino]-3-methylbutanoic acid Formamido-CH₂-S-CH₂- C₁₀H₁₇N₃O₄S₂ 331.39 Thioether functionality; metabolic pathway studies

Key Observations :

  • Electron-Withdrawing vs.
  • Steric Effects: The 3-methylbutanoic acid chain introduces steric bulk, which may reduce conformational flexibility compared to shorter-chain analogs like 2CMPA (from ).
  • Chirality : The (2S)-configured analog in highlights the importance of stereochemistry in biological activity, a factor less explored for the brominated variant.

Biological Activity

2-(4-Bromobenzenesulfonamido)-3-methylbutanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H14BrN1O3S
  • Molecular Weight : 332.21 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The sulfonamide group is known for its antibacterial properties, while the bromobenzene moiety may enhance lipophilicity, facilitating cellular uptake.

Biological Activities

  • Antimicrobial Activity
    • The compound has shown promising results in inhibiting bacterial growth, particularly against strains resistant to conventional antibiotics. Studies indicate that it may act by inhibiting folate synthesis pathways in bacteria.
  • Anti-inflammatory Properties
    • Research has demonstrated that the compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
  • Antitumor Effects
    • Preliminary studies indicate that this compound may possess antitumor properties, potentially through the induction of apoptosis in cancer cells.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
AntitumorInduction of apoptosis

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be as low as 8 µg/mL for certain strains, indicating strong efficacy compared to standard antibiotics.

Case Study 2: Anti-inflammatory Mechanism
In a controlled trial involving animal models of inflammation, treatment with the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. Histological examination showed reduced edema and infiltration of inflammatory cells, suggesting its potential as an anti-inflammatory agent.

Case Study 3: Antitumor Activity
In vitro studies demonstrated that the compound effectively inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. Flow cytometry analysis indicated that treated cells underwent apoptosis, with an increase in sub-G1 phase population, confirming its potential as an anticancer agent.

Q & A

Basic: What synthetic routes are effective for preparing 2-(4-bromobenzenesulfonamido)-3-methylbutanoic acid, and how is purity ensured?

Methodological Answer:
The compound can be synthesized via sulfonamide coupling. React 4-bromobenzenesulfonyl chloride with a β-amino acid derivative (e.g., 3-methylbutanoic acid amine) in an alkaline aqueous medium. Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) as the mobile phase. Purify the crude product via recrystallization from ethanol-water (3:1 v/v) to remove unreacted starting materials. Confirm purity using high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm .

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:
Combine spectroscopic and crystallographic methods:

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR in deuterated dimethyl sulfoxide (DMSO-d6_6) to identify sulfonamide (-SO2_2-NH-) and carboxylic acid (-COOH) functional groups.
  • X-ray Crystallography : Grow single crystals via slow evaporation from a DMSO/ethanol mixture. Collect diffraction data using a Bruker APEX2 diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine the structure with SHELXL97, accounting for bromine’s heavy-atom effects. Final R-factors should be < 0.05 for high confidence .

Advanced: What electrochemical techniques quantify its corrosion inhibition efficiency on mild steel?

Methodological Answer:

  • Potentiodynamic Polarization : Immerse mild steel electrodes in 0.1 M KOH with varying inhibitor concentrations. Measure corrosion current density (icorri_{corr}) and potential (EcorrE_{corr}) using a potentiostat.

  • Electrochemical Impedance Spectroscopy (EIS) : Apply a 10 mV AC perturbation (102^{-2}–105^5 Hz) to determine charge-transfer resistance (RctR_{ct}) and double-layer capacitance (CdlC_{dl}). Inhibition efficiency (η%\eta \%) is calculated as:

    η%=(1Rct1(blank)Rct1(inhibitor))×100\eta \% = \left(1 - \frac{R_{ct}^{-1} \text{(blank)}}{R_{ct}^{-1} \text{(inhibitor)}}\right) \times 100

    Validate results with gravimetric mass loss measurements .

Advanced: How do computational models predict its interaction with metal surfaces?

Methodological Answer:
Perform density functional theory (DFT) calculations using Gaussian 09 at the B3LYP/6-31G* level:

  • Key Parameters :
    • HOMO-LUMO energy gap (lower gap = higher reactivity).
    • Molecular electrostatic potential (MEP) to identify nucleophilic/electrophilic sites.
    • Fukui indices to predict adsorption sites on Fe(110) surfaces.
      Compare with molecular dynamics (MD) simulations in aqueous media to model adsorption geometries. Validate against experimental polarization data .

Advanced: What challenges arise in crystallizing brominated sulfonamides, and how are they mitigated?

Methodological Answer:
Challenges : Bromine’s high electron density causes absorption errors, while sulfonamide flexibility complicates crystal packing.
Solutions :

  • Use SHELXD for phase problem resolution via direct methods, leveraging bromine’s strong anomalous scattering.
  • Optimize crystallization with mixed solvents (e.g., DMSO/ethanol) to enhance lattice stability.
  • Apply TWINABS for data scaling if twinning is observed. Refine thermal parameters anisotropically in SHELXL .

Advanced: How is thermogravimetric analysis (TGA) used to assess thermal stability?

Methodological Answer:
Perform TGA under nitrogen (flow rate: 50 mL/min) with a heating rate of 10°C/min. Key steps:

  • Identify decomposition onset temperature (TdT_d) from the derivative curve (DTG).
  • Correlate mass loss events with functional group degradation (e.g., sulfonamide cleavage ~250–300°C, carboxylic acid decarboxylation ~150–200°C).
    Compare with differential scanning calorimetry (DSC) to detect phase transitions .

Basic: What spectroscopic markers distinguish this compound from non-brominated analogs?

Methodological Answer:

  • IR Spectroscopy : Bromine’s mass effect shifts sulfonamide S=O stretches to ~1320 cm1^{-1} (vs. ~1350 cm1^{-1} for non-brominated analogs).
  • NMR : The para-bromo substituent deshields aromatic protons, resulting in a singlet at ~7.6 ppm in 1H^1H NMR. In 13C^{13}C NMR, the C-Br coupling splits the aromatic carbon signal (~128 ppm) .

Advanced: How does substituent position (e.g., 4-bromo vs. 3-bromo) affect its physicochemical properties?

Methodological Answer:

  • Solubility : Para-substitution (4-bromo) enhances symmetry, increasing melting point (mp) and reducing solubility in polar solvents compared to meta (3-bromo) analogs.
  • Reactivity : The 4-bromo group’s electron-withdrawing effect stabilizes the sulfonamide moiety, altering pKa (use potentiometric titration in 50% aqueous ethanol).
  • Biological Activity : Compare inhibition efficiency via molecular docking (e.g., AutoDock Vina) to correlate substituent position with binding affinity .

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